molecular formula C5H2BrF3N2OS B581331 N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 1211593-45-1

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B581331
CAS No.: 1211593-45-1
M. Wt: 275.043
InChI Key: OBFXKHJBEFAQKX-UHFFFAOYSA-N
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Description

N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide: is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position of the thiazole ring and a trifluoroacetamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 5-bromothiazole with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-methylphenyl)thiazol-2-yl)-2-chloroacetamide

Comparison: N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and bioavailability .

Properties

IUPAC Name

N-(5-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3N2OS/c6-2-3(10-1-13-2)11-4(12)5(7,8)9/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFXKHJBEFAQKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677563
Record name N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211593-45-1
Record name N-(5-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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